CB1 Receptor Affinity: JWH-212 Is 72-Fold Less Potent Than JWH-210, Enabling Moderate-Affinity CB1 Tool Applications
JWH-212 exhibits a CB1 receptor Ki of 33 ± 0.9 nM, which is approximately 72-fold higher (i.e., lower affinity) than its direct N-pentyl homolog JWH-210 (Ki = 0.46 ± 0.03 nM) and 22-fold higher than the 2-methyl-N-pentyl analog JWH-213 (Ki = 1.5 ± 0.2 nM) [1]. This places JWH-212 in a moderate-affinity range comparable to Δ9-THC (CB1 Ki = 41 ± 2 nM), in contrast to the sub-nanomolar affinity of JWH-210 [1]. The 4-ethyl naphthoyl group is held constant across these comparisons, isolating the effect of the N-alkyl chain (propyl vs. pentyl) and the presence/absence of a 2-methyl substituent on CB1 affinity [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | JWH-212: Ki = 33 ± 0.9 nM |
| Comparator Or Baseline | JWH-210: Ki = 0.46 ± 0.03 nM; JWH-213: Ki = 1.5 ± 0.2 nM; JWH-211: Ki = 70 ± 0.8 nM; Δ9-THC: Ki = 41 ± 2 nM |
| Quantified Difference | JWH-212 vs. JWH-210: ~72-fold lower affinity (higher Ki); vs. JWH-213: ~22-fold lower; vs. JWH-211: ~2.1-fold higher affinity; vs. Δ9-THC: ~1.24-fold higher affinity |
| Conditions | Radioligand displacement assay using [3H]CP-55,940 in rat brain membrane preparations expressing CB1 receptors (Huffman et al., 2005). |
Why This Matters
For researchers requiring a cannabinoid probe with CB1 affinity in the physiological range of the endogenous ligand rather than supraphysiological potency, JWH-212 offers a moderation that JWH-210 and JWH-213 do not.
- [1] Huffman, J.W.; Zengin, G.; Wu, M.-J.; Lu, J.; Hynd, G.; Bushell, K.; Thompson, A.L.S.; Bushell, S.; Tartal, C.; Hurst, D.P.; Reggio, P.H.; Selley, D.E.; Cassidy, M.P.; Wiley, J.L.; Martin, B.R. Structure–activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorg. Med. Chem. 2005, 13, 89–112. View Source
